molecular formula C16H17NO5 B13708988 Ethyl (S,E)-4-(4-Benzyl-2-oxo-3-oxazolidinyl)-4-oxo-2-butenoate

Ethyl (S,E)-4-(4-Benzyl-2-oxo-3-oxazolidinyl)-4-oxo-2-butenoate

Cat. No.: B13708988
M. Wt: 303.31 g/mol
InChI Key: XWPSKXVHZXKCDL-UHFFFAOYSA-N
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Description

Ethyl (S,E)-4-(4-Benzyl-2-oxo-3-oxazolidinyl)-4-oxo-2-butenoate is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S,E)-4-(4-Benzyl-2-oxo-3-oxazolidinyl)-4-oxo-2-butenoate typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Butenoate Moiety: This step involves the condensation of the oxazolidinone intermediate with an ethyl ester of a suitable unsaturated acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S,E)-4-(4-Benzyl-2-oxo-3-oxazolidinyl)-4-oxo-2-butenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazolidinone ring or the butenoate moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: As a tool for studying enzyme mechanisms and protein interactions.

    Medicine: Potential use in the development of new pharmaceuticals.

    Industry: Applications in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (S,E)-4-(4-Benzyl-2-oxo-3-oxazolidinyl)-4-oxo-2-butenoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (S,E)-4-(4-Benzyl-2-oxo-3-oxazolidinyl)-4-oxo-2-butenoate: can be compared with other oxazolidinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties compared to other similar compounds. This can include differences in reactivity, stability, and biological activity.

Properties

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

ethyl 4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-4-oxobut-2-enoate

InChI

InChI=1S/C16H17NO5/c1-2-21-15(19)9-8-14(18)17-13(11-22-16(17)20)10-12-6-4-3-5-7-12/h3-9,13H,2,10-11H2,1H3

InChI Key

XWPSKXVHZXKCDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC(=O)N1C(COC1=O)CC2=CC=CC=C2

Origin of Product

United States

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